molecular formula C32H43NO4S2 B2902724 (R)-2-Methyl-1-(4-methylphenylsulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate CAS No. 1957130-66-3

(R)-2-Methyl-1-(4-methylphenylsulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate

Cat. No.: B2902724
CAS No.: 1957130-66-3
M. Wt: 569.82
InChI Key: YNSSKUIPVDEQPC-LERZKORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Methyl-1-(4-methylphenylsulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate is a complex organic compound with a molecular formula of C32H43NO4S2 and a molecular weight of 569.82 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenylsulfonamide structure. One common approach is to react (R)-2-methyl-1-phenylpropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate. This intermediate is then further reacted with 2,4,6-triisopropylbenzenesulfonyl chloride to introduce the sulfinate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and stoichiometry to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize the sulfinate group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of the sulfinate group can lead to the formation of sulfonic acids.

  • Reduction: Reduction of the sulfonamide group can yield amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfinate derivatives.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.

  • Medicine: Its derivatives could be explored for pharmaceutical applications, such as the development of new drugs targeting specific biological pathways.

  • Industry: The compound's unique chemical properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Sulfonamides: These compounds share the sulfonamide functional group but differ in their core structures and substituents.

  • Sulfinates: Similar to sulfonamides but with a different oxidation state of the sulfur atom.

Properties

IUPAC Name

[(1R)-2-methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO4S2/c1-21(2)26-19-28(22(3)4)30(29(20-26)23(5)6)38(34)37-32(8,9)31(25-13-11-10-12-14-25)33-39(35,36)27-17-15-24(7)16-18-27/h10-23,31,33H,1-9H3/t31-,38?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSSKUIPVDEQPC-LERZKORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.